physical and chemical properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
physical and chemical properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene emerges as a highly valuable and functionalized aromatic building block. Its unique substitution pattern—featuring a reactive bromine handle, two electron-withdrawing fluorine atoms, and the lipophilic trifluoromethoxy group—offers a powerful tool for chemists to construct complex molecular architectures with desirable characteristics.
This guide provides an in-depth analysis of the core properties, reactivity, and practical applications of this compound, designed for researchers and development professionals who seek to leverage its unique attributes in their synthetic endeavors. We will move beyond a simple recitation of data to explore the causal relationships behind its utility and provide actionable protocols for its effective use.
Core Compound Identity and Structural Characteristics
The precise arrangement of substituents on the benzene ring is critical to the compound's reactivity and the properties it imparts to derivative molecules.
-
IUPAC Name: 1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene[1]
-
Molecular Formula: C₇H₂BrF₅O[1]
-
Canonical SMILES: C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F[1]
-
InChI Key: VZGIQFLXELBTGP-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
Quantitative data provides the foundational knowledge for planning reactions, purification, and storage. The following properties are primarily based on computational models, which serve as reliable estimates in the absence of extensive experimental validation for this specific reagent.
| Property | Value | Source |
| Molecular Weight | 276.99 g/mol | PubChem[1] |
| Exact Mass | 275.92092 Da | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Reactivity Profile and Synthetic Utility
The synthetic value of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene lies in the orchestrated reactivity of its functional groups. The bromine atom serves as the primary reactive site for transformation, while the fluorine and trifluoromethoxy substituents act as powerful modulating groups.
Causality Behind Reactivity: The trifluoromethoxy (-OCF₃) group and the two fluorine atoms are strongly electron-withdrawing. This electronic pull significantly influences the carbon-bromine bond, making the aryl bromide an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This electronic activation facilitates oxidative addition, which is often the rate-determining step in catalytic cycles like those of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The strategic placement of these groups allows for the introduction of diverse functionalities at the bromine position.
The -OCF₃ group is particularly valued in drug design for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and bioavailability, without adding significant steric bulk.[3][4]
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.
Key Applications in Research and Development
This molecule is not a final product but a critical intermediate. Its utility is realized in the synthesis of high-value compounds across several sectors.
-
Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs). The trifluoromethoxy moiety is a bioisostere for other groups and can enhance drug properties like metabolic stability and binding affinity.[3][4][5]
-
Agrochemicals: In the agricultural sector, fluorinated compounds often exhibit enhanced efficacy. This building block is used to synthesize advanced pesticides and herbicides with improved performance and environmental profiles.[3][5]
-
Materials Science: The unique electronic properties conferred by the fluorine substituents make it a candidate for synthesizing novel polymers and organic electronic materials, such as those used in OLEDs or as liquid crystals.
Experimental Protocols: Handling, Storage, and Quality Control
Adherence to rigorous protocols is essential for safety, efficacy, and reproducibility. The following are generalized best-practice recommendations derived from safety data for structurally similar compounds.
Protocol 1: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Dispensing: As this class of compound can be a liquid or low-melting solid, use a clean syringe or pipette for transfers. Avoid cross-contamination.
-
Fire Safety: While not highly flammable, related bromo-aromatics are combustible liquids. Keep away from open flames, sparks, and high-heat sources.[6][7]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. Protect from light. Storage at 2-8°C is often recommended to ensure long-term stability.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Protocol 2: Quality Control Workflow (Self-Validating System)
To ensure the integrity of experimental results, the purity and identity of the starting material must be validated.
Caption: A standard quality control workflow for verifying starting material integrity.
-
Visual Inspection: Check for expected physical state (liquid or solid) and color (typically colorless to light yellow). Note any deviations.
-
Purity Assay: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis to determine the purity, reported as a percentage area. The industry standard for such a reagent is typically ≥98%.
-
Structural Verification: Acquire ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. The proton NMR should show two distinct aromatic signals, and the fluorine NMR will provide critical information on the difluoro and trifluoromethoxy environments, confirming the structure.
-
Documentation: Compare the obtained data against the supplier's Certificate of Analysis (CoA). If they align and meet the required specifications, the material is cleared for use. All analytical data should be archived for lot traceability.
Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-2,5-difluorobenzene suggest the following potential hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[6][7][8]
-
Eye Damage/Irritation: Causes serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][7][8]
Precautionary Statements (Inferred):
-
Wash hands and exposed skin thoroughly after handling.[6][7]
-
Wear protective gloves, clothing, and eye/face protection.[6][8]
-
If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[6][8]
Conclusion
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a specialized chemical intermediate engineered for advanced synthetic applications. Its value is derived from a predictable reactivity profile centered on its carbon-bromine bond, which is activated for cross-coupling by a powerful array of fluorine-containing substituents. These same groups are highly sought after for their ability to enhance the biological and material properties of target molecules. For research and development professionals in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of this building block's properties and handling requirements is the first step toward unlocking its considerable potential for innovation.
References
-
PubChem. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. [Link]
-
PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis. [Link]
-
XD BIOCHEMS. News Report: The Rising Importance of 1-Bromo-4-(Trifluoromethyl)benzene in Chemical Applications. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Oakwood Chemical. 1-Bromo-2, 5-difluoro-4-(trifluoromethoxy)benzene, min 98%. [Link]
-
Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
PubChem. 1,4-Dibromo-2,5-difluorobenzene. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Chemsrc. CAS#:2029355-44-8 | 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene. [Link]
Sources
- 1. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | 1439904-14-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
